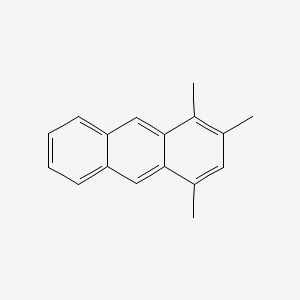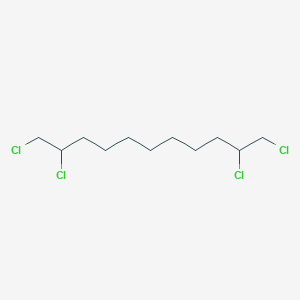
1,2,10,11-Tetrachloroundecane
Overview
Description
1,2,10,11-Tetrachloroundecane is a chlorinated hydrocarbon with the molecular formula C11H20Cl4. It is a member of the chlorinated paraffin family, which consists of polychlorinated n-alkanes with varying carbon chain lengths and degrees of chlorination. This compound is primarily used in industrial applications due to its chemical stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,10,11-Tetrachloroundecane can be synthesized through the chlorination of undecane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a chlorination reactor where undecane is exposed to chlorine gas under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,10,11-Tetrachloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted chlorinated hydrocarbons.
Reduction Reactions: Products include partially or fully dechlorinated hydrocarbons.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
1,2,10,11-Tetrachloroundecane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.
Biology: Investigated for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the production of lubricants, plasticizers, and flame retardants due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,10,11-Tetrachloroundecane involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with membrane integrity, enzyme activity, and signal transduction pathways. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and lipids, leading to alterations in their function and stability.
Comparison with Similar Compounds
- 1,2,9,10-Tetrachlorodecane
- 1,1,1,2-Tetrachloroundecane
- 1,1,2,2-Tetrachloroethane
Comparison: 1,2,10,11-Tetrachloroundecane is unique due to its specific chlorination pattern and carbon chain length. Compared to 1,2,9,10-Tetrachlorodecane, it has an additional carbon atom, which affects its physical and chemical properties. 1,1,1,2-Tetrachloroundecane has a different chlorination pattern, leading to variations in reactivity and applications. 1,1,2,2-Tetrachloroethane, on the other hand, has a much shorter carbon chain and is used primarily as an industrial solvent.
Properties
IUPAC Name |
1,2,10,11-tetrachloroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20Cl4/c12-8-10(14)6-4-2-1-3-5-7-11(15)9-13/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAXDBMZVCVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578807 | |
| Record name | 1,2,10,11-Tetrachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-49-3 | |
| Record name | 1,2,10,11-Tetrachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


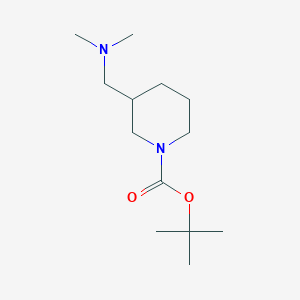
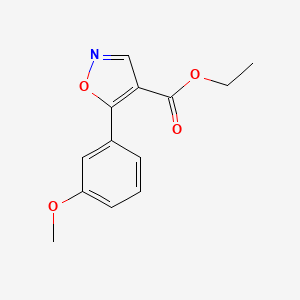
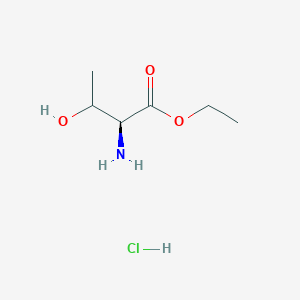
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)
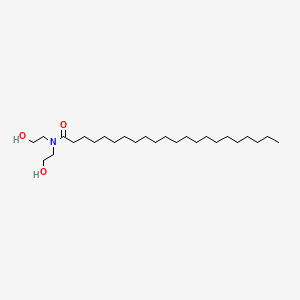
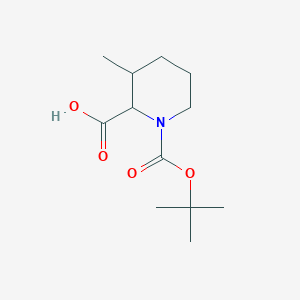
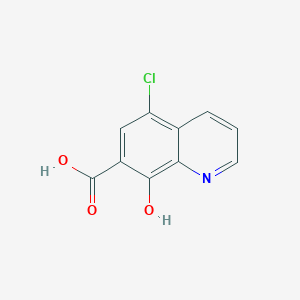
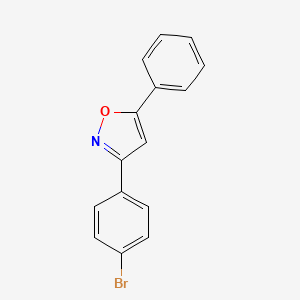
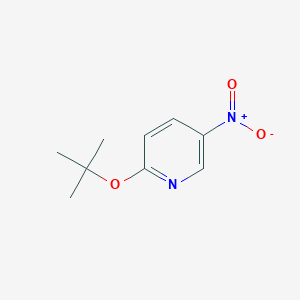
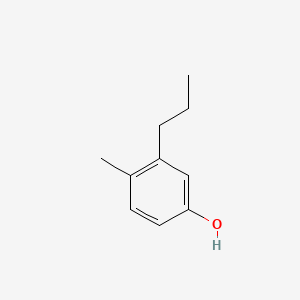
![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)
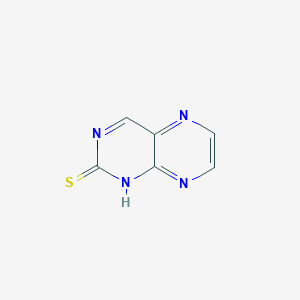
![6,8-Diazabicyclo[3.2.2]nonane](/img/structure/B1628158.png)
